![molecular formula C20H14Cl2F3N3O2 B2976410 1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 338755-47-8](/img/structure/B2976410.png)
1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a unique chemical structure that falls under the category of aryl urea derivatives . It’s a complex organic compound with potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It has a molecular weight of 372.25 . The InChI key is OKHMDNMFVSTLMD-UHFFFAOYSA-N . More detailed physical and chemical properties are not available in the searched resources .Applications De Recherche Scientifique
Anticancer Applications
One significant application of derivatives similar to this compound is in the field of anticancer research. The synthesis and biological evaluation of a new series of diaryl ureas, which share structural features with the compound of interest, have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. These compounds act as potential BRAF inhibitors, highlighting their potential as new anticancer agents (Jian Feng et al., 2020).
Corrosion Inhibition
Another application of structurally related compounds is in the field of corrosion inhibition. Urea derivatives have been investigated for their efficacy in inhibiting the corrosion of mild steel in acidic solutions. Studies have shown that these compounds exhibit good performance as inhibitors, pointing towards their potential application in protecting metals from corrosion (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Nonlinear Optical Properties
Urea derivatives also show promise in the field of optoelectronics due to their significant electro-optic properties. A computational study on a novel chalcone derivative, closely related to the compound , revealed superior properties that could be applied in optoelectronic device fabrications, underscoring the potential of such compounds in developing new materials for technological applications (M. Shkir et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F3N3O2/c21-15-7-6-12(9-16(15)22)11-28-8-2-5-17(18(28)29)27-19(30)26-14-4-1-3-13(10-14)20(23,24)25/h1-10H,11H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFMCCLBCVDCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


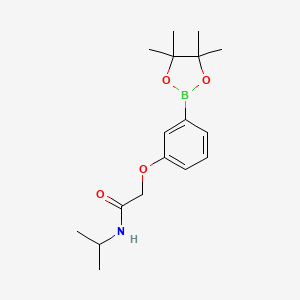
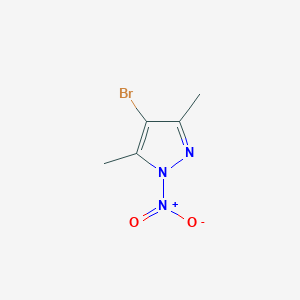
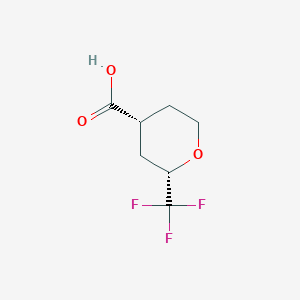

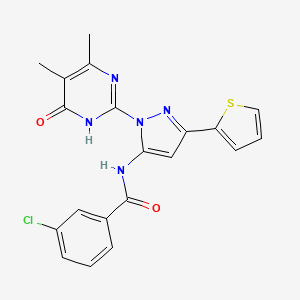
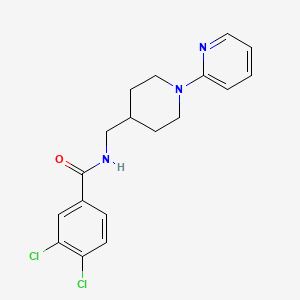
![5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2976341.png)

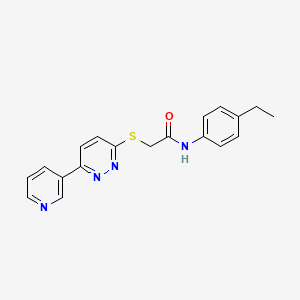

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976349.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2976350.png)